molecular formula C7H7ClN2O2 B596096 Methyl 6-amino-4-chloronicotinate CAS No. 1260666-60-1

Methyl 6-amino-4-chloronicotinate

Cat. No. B596096
M. Wt: 186.595
InChI Key: RSKUVDYTGIDYLE-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloronicotinate is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The IUPAC name for this compound is methyl 6-amino-4-chloronicotinate . It appears as an off-white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for Methyl 6-amino-4-chloronicotinate is 1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) . The compound has a complexity of 177 and contains 12 heavy atoms .


Physical And Chemical Properties Analysis

Methyl 6-amino-4-chloronicotinate has a molecular weight of 186.59 g/mol . It has a topological polar surface area of 65.2 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Potential Anti-amnesiant Agents

Research into derivatives of nicotinic acid, such as those related to Methyl 6-amino-4-chloronicotinate, has led to the development of compounds with potential anti-amnesiant properties. For instance, a study by Leflemme et al. (2005) described the synthesis and in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues as potential anti-amnesiant agents, demonstrating the relevance of chloronicotinic acid derivatives in medicinal chemistry (Leflemme et al., 2005).

Anticonvulsant Activity

Compounds structurally related to Methyl 6-amino-4-chloronicotinate have been evaluated for their anticonvulsant activity. Scott et al. (1993) investigated enaminones derived from chloronicotinic acid, revealing insights into structure-activity relationships for anticonvulsant agents and highlighting the chemical's potential in the development of novel therapeutics (Scott et al., 1993).

NK1 Receptor Antagonists Synthesis

Hoffmann-Emery et al. (2006) described an efficient synthesis of novel NK1 receptor antagonists, starting from 6-chloronicotinic acid, demonstrating the utility of this chemical class in synthesizing compounds with potential therapeutic applications (Hoffmann-Emery et al., 2006).

Solid-Liquid Equilibrium Behavior Study

The study of the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, a compound closely related to Methyl 6-amino-4-chloronicotinate, in various solvents has been conducted to understand its physical and chemical properties, which is crucial for designing and optimizing industrial processes (Guo et al., 2021).

Degradation Studies in Agricultural Contexts

The degradation and persistence of nitrification inhibitors structurally similar to Methyl 6-amino-4-chloronicotinate in soil have been studied to evaluate their effectiveness and environmental impact, contributing to the development of more efficient and environmentally friendly agricultural practices (Srivastava et al., 2016).

Safety And Hazards

Methyl 6-amino-4-chloronicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 6-amino-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKUVDYTGIDYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733799
Record name Methyl 6-amino-4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-4-chloronicotinate

CAS RN

1260666-60-1
Record name Methyl 6-amino-4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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